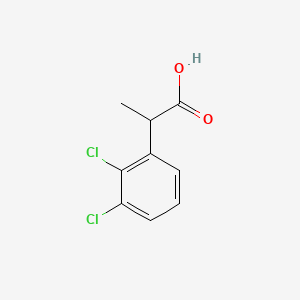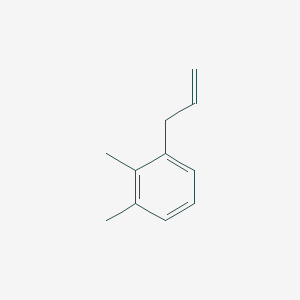
3-(2,3-Dimethylphenyl)-1-propene
Descripción general
Descripción
3-(2,3-Dimethylphenyl)-1-propene: is an organic compound characterized by a propene group attached to a 2,3-dimethylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dimethylphenyl)-1-propene typically involves the alkylation of 2,3-dimethylphenyl derivatives. One common method is the reaction of 2,3-dimethylphenylmagnesium bromide with allyl bromide under anhydrous conditions. This reaction proceeds via a Grignard reaction mechanism, where the 2,3-dimethylphenylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbon in allyl bromide to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts such as palladium or nickel may be used to facilitate the reaction and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-(2,3-Dimethylphenyl)-1-propene can undergo oxidation reactions to form corresponding epoxides or alcohols. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: The compound can be reduced to form saturated hydrocarbons using hydrogen gas in the presence of a palladium or platinum catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium or platinum catalysts under mild pressure.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Epoxides or alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-(2,3-Dimethylphenyl)-1-propene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and polymers.
Biology: In biological research, this compound can be used to study the effects of structural modifications on biological activity. It may serve as a model compound in the development of new drugs or bioactive molecules.
Medicine: While not directly used as a drug, this compound derivatives may exhibit pharmacological properties, making them candidates for drug development and medicinal chemistry research.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances, dyes, and resins. Its unique structure allows for the creation of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2,3-Dimethylphenyl)-1-propene depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
3-(2,4-Dimethylphenyl)-1-propene: Similar structure but with methyl groups at different positions on the phenyl ring.
3-(2,5-Dimethylphenyl)-1-propene: Another isomer with methyl groups at the 2 and 5 positions.
3-(3,4-Dimethylphenyl)-1-propene: Methyl groups at the 3 and 4 positions on the phenyl ring.
Uniqueness: 3-(2,3-Dimethylphenyl)-1-propene is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This positional isomerism can lead to differences in physical properties, such as boiling point and solubility, as well as variations in chemical behavior and biological activity.
Propiedades
IUPAC Name |
1,2-dimethyl-3-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-4-6-11-8-5-7-9(2)10(11)3/h4-5,7-8H,1,6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKFKCVLEKYHQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609170 | |
| Record name | 1,2-Dimethyl-3-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42918-22-9 | |
| Record name | 1,2-Dimethyl-3-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

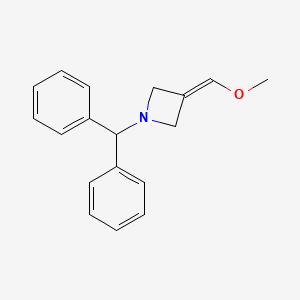
![1-Cyclohexyl-5-[(piperidin-1-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B1612754.png)
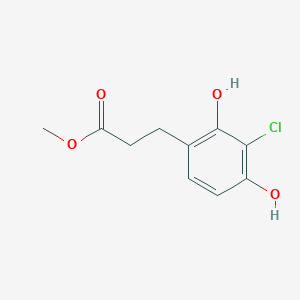
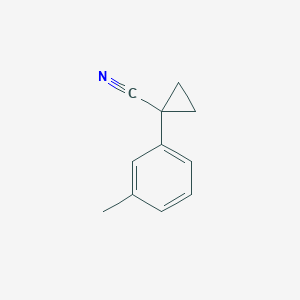
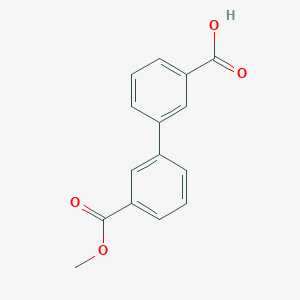



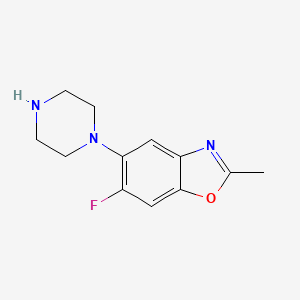
![2-[(Difluoromethyl)sulfonyl]aniline](/img/structure/B1612771.png)
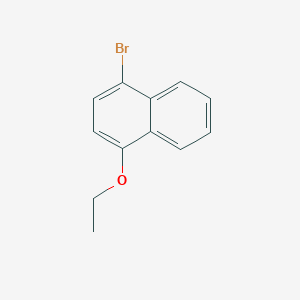
![Ethyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B1612773.png)
